molecular formula C17H15N3O2 B2359853 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2194849-61-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2359853
CAS No.: 2194849-61-9
M. Wt: 293.326
InChI Key: WOVMKUHOLMBVOH-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of palladium-catalyzed C-H arylation followed by transamidation chemistry . The process begins with the installation of an 8-aminoquinoline auxiliary into benzofuran-2-carboxylic acid, followed by coupling with HATU and N,N-diisopropylethylamine in dichloromethane. The desired amide substrate is obtained in high yield after several hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of scalable and efficient synthetic routes, such as palladium-catalyzed reactions, is likely to be employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core with a cyclopropylpyrimidinyl group, which enhances its biological activity and specificity . This structural uniqueness contributes to its potential as a lead compound in drug development.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(16-7-12-3-1-2-4-15(12)22-16)18-9-13-8-14(11-5-6-11)20-10-19-13/h1-4,7-8,10-11H,5-6,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVMKUHOLMBVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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